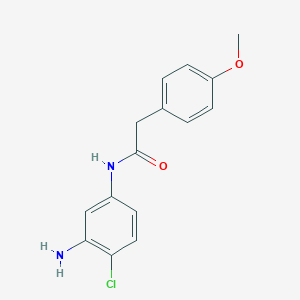

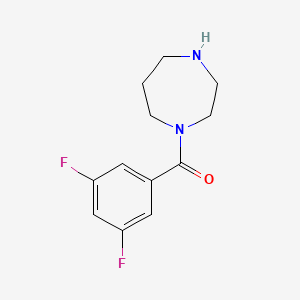

![molecular formula C11H18N2 B3072281 3-([Methyl(propan-2-yl)amino]methyl)aniline CAS No. 1016704-76-9](/img/structure/B3072281.png)

3-([Methyl(propan-2-yl)amino]methyl)aniline

Descripción general

Descripción

Synthesis Analysis

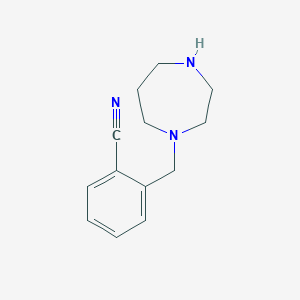

The synthesis of this compound involves intricate steps. One notable approach is through metal-catalyzed reactions. Researchers have explored the use of different transition metals (such as iron, nickel, and ruthenium) as catalysts in the synthesis of antidepressant molecules. Key structural motifs found in antidepressant drugs, including tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs), can be effectively synthesized using metal-catalyzed steps . The specific synthetic pathways and conditions warrant further investigation.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis : The molecule has been involved in synthesis reactions. For example, Saeed et al. (2009) used substituted anilines in Michael addition reactions, leading to various compounds with potential applications in chemical synthesis (Saeed, Hussain, Abbas, & Bolte, 2009).

Spectroscopy Studies : The ultraviolet spectra of aniline derivatives, including their interactions with solvents, have been studied, providing insights into their electronic properties and interactions (Cumper & Singleton, 1968).

Dipole Moment Measurements : Research by Cumper and Singleton (1967) on the electric dipole moments of aniline and its derivatives in various solvents contributes to our understanding of their molecular behavior (Cumper & Singleton, 1967).

Molecular Weight Growth in Atmospheric Chemistry : Kelly et al. (2019) investigated the reactions of dehydroanilinium radical cations, derivatives of aniline, in the context of Titan's atmosphere, showing their role in molecular weight growth chemistry (Kelly, Bright, Blanksby, da Silva, & Trevitt, 2019).

Molecular Interactions in Mixtures : The study of molecular interactions between N-methyl aniline and alcohols by Krishna and Mohan (2012) contributes to the understanding of molecular behavior in binary mixtures (Krishna & Mohan, 2012).

Chemical Synthesis and Catalysis : Research on the synthesis of N-arylated amines by Zheng and Wang (2019) demonstrates the use of aniline derivatives in catalytic reactions, which are crucial in organic synthesis (Zheng & Wang, 2019).

Vibrational Spectroscopy Studies : The microwave spectrum and large-amplitude vibrations of N-methylaniline, a related compound, were studied by Cervellati et al. (1981), contributing to the understanding of molecular structure and dynamics (Cervellati, Corbelli, Borgo, & Lister, 1981).

Drug Synthesis and Modification : The synthesis of 2-(Methylthio)aniline directed C(sp3)-H functionalisations by Kinsinger and Kazmaier (2019) indicates the role of aniline derivatives in the modification of bioactive compounds, which is crucial in pharmaceutical research (Kinsinger & Kazmaier, 2019).

Mecanismo De Acción

While the precise mechanism of action for 3-([Methyl(propan-2-yl)amino]methyl)aniline remains an active area of research, it likely interacts with neurotransmitter systems in the central nervous system (CNS). Its effects may involve modulation of noradrenergic, dopaminergic, and serotonergic pathways, which play a crucial role in mood regulation .

Propiedades

IUPAC Name |

3-[[methyl(propan-2-yl)amino]methyl]aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-9(2)13(3)8-10-5-4-6-11(12)7-10/h4-7,9H,8,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLMDNBYYPPNIFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C)CC1=CC(=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-([Methyl(propan-2-yl)amino]methyl)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

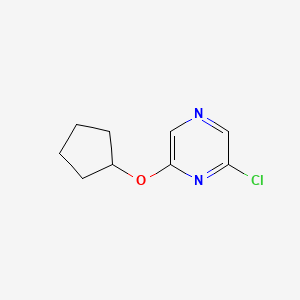

![2-[(3-Methylpiperidin-1-YL)methyl]aniline](/img/structure/B3072202.png)

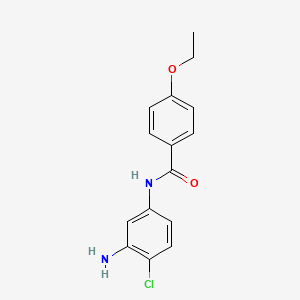

![{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}acetic acid](/img/structure/B3072215.png)

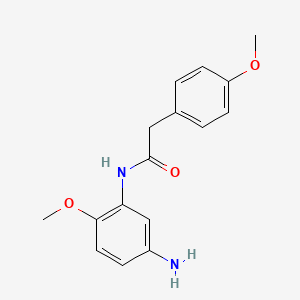

![1-{[4-(Trifluoromethoxy)phenyl]methyl}-1,4-diazepane](/img/structure/B3072271.png)

![3-[(2,6-Dimethylmorpholin-4-yl)methyl]benzonitrile](/img/structure/B3072304.png)